Fosaprepitant Dimeglumine is classified under the category of antiemetics and is recognized for its pharmacological properties that make it effective in managing emetic responses. It is synthesized from Aprepitant and is often used in conjunction with other medications to enhance therapeutic efficacy. The compound has been developed by Merck & Co., Inc., and is included in various drug formulations aimed at improving patient comfort during chemotherapy treatments.
The synthesis of (1'R,2R,3R)-Fosaprepitant Dimeglumine involves several critical steps:
Industrial production typically scales these methods using batch processing techniques to accommodate larger quantities while ensuring quality control throughout the process .
The molecular formula for (1'R,2R,3R)-Fosaprepitant Dimeglumine is with a molecular weight of approximately 1004.83 g/mol. The structure features multiple functional groups that enhance its solubility and bioavailability.
The compound exhibits a complex three-dimensional conformation essential for its biological activity .
(1'R,2R,3R)-Fosaprepitant Dimeglumine can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
The mechanism of action for (1'R,2R,3R)-Fosaprepitant Dimeglumine primarily involves its binding affinity to NK-1 receptors located in the central nervous system. By blocking these receptors, it prevents substance P from exerting its emetic effects. This action significantly reduces both acute and delayed nausea and vomiting associated with chemotherapy regimens .
Data from clinical studies indicate that this compound effectively mitigates nausea in patients undergoing highly emetogenic chemotherapy protocols.
(1'R,2R,3R)-Fosaprepitant Dimeglumine appears as a white to off-white amorphous powder. It is freely soluble in water with a pH around 8.3 when dissolved at a concentration of 1 g/25 mL .
Key chemical properties include:
These properties are crucial for understanding its behavior in biological systems and formulation development .
(1'R,2R,3R)-Fosaprepitant Dimeglumine has significant applications in clinical settings:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5